
7-Hydroxy coumarin sulfate
Overview
Description
7-hydroxy Coumarin sulfate is a phase II metabolite of coumarin that can be used as an internal standard for the analysis of 7-hydroxy coumarin metabolism using GC- or LC-MS.
Mechanism of Action
Target of Action
7-Hydroxy Coumarin Sulfate, also known as this compound Potassium Salt, is a secondary metabolite with numerous biological and therapeutic properties .
Mode of Action
The mode of action of this compound involves its interaction with various biochemical pathways. It exhibits ortho-hydroxylase activity to the substrate, feruloyl coenzyme A, which yields 6-hydroxy feruloyl-CoA . This compound then spontaneously cyclizes to give scopoletin .
Biochemical Pathways
This compound plays a key role in the biosynthesis in plants and metabolic pathways . It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Hydroxylated metabolites of coumarins, such as 7-hydroxycoumarin or 4-hydroxycoumarin, are commonly observed .
Pharmacokinetics
This compound can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body . This suggests an extensive first-pass effect . The availability to systemic circulation is less than 4% , indicating that the compound is rapidly absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . It has also demonstrated activity against several types of animal tumors . Moreover, it has been reported to have antitumor properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that the compound’s action can be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
7-Hydroxy coumarin sulfate plays a significant role in biochemical reactions, primarily as a substrate for sulfotransferase enzymes. These enzymes catalyze the transfer of sulfate groups from donor molecules to acceptor molecules, a process known as sulfation. This reaction is crucial for the metabolism and detoxification of various endogenous and exogenous compounds. This compound interacts with sulfotransferases by serving as an acceptor molecule, thereby facilitating the study of these enzymes’ activity and specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to inhibit the proliferation of several human malignant cell lines in vitro, demonstrating potential anti-tumor activity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of various enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to sulfotransferase enzymes, facilitating the transfer of sulfate groups to target molecules. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. For example, it has been reported to inhibit aldose reductase and xanthine oxidase, enzymes involved in glucose metabolism and oxidative stress, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to produce beneficial effects, such as vasorelaxation and anti-inflammatory activity . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including sulfation and glucuronidation. These pathways are essential for the detoxification and excretion of the compound. Sulfotransferases and glucuronosyltransferases are the primary enzymes involved in these processes, facilitating the conjugation of sulfate and glucuronic acid groups to this compound . This conjugation increases the compound’s water solubility, promoting its excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in water and methanol, which facilitates its uptake and distribution in biological systems . Transporters and binding proteins may also play a role in its cellular localization and accumulation. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sulfotransferases may localize it to the cytoplasm, where these enzymes are predominantly active . Additionally, its fluorescent properties can be utilized to track its localization and distribution within cells, providing valuable insights into its cellular dynamics.
Biological Activity
7-Hydroxy coumarin sulfate (7-HCS) is a significant metabolite of coumarin, a compound widely recognized for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of 7-HCS, drawing on various research findings and case studies.
Overview of this compound
7-HCS is formed through the sulfation of 7-hydroxycoumarin, a natural product abundant in several plants and traditionally used in herbal medicine. The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and vasorelaxant effects.
1. Antioxidant Properties
7-HCS has demonstrated significant antioxidant capabilities. Studies indicate that coumarin derivatives, including 7-HCS, exhibit strong free radical scavenging activity. For instance, 7-HC has shown an IC50 value for hydroxyl radical scavenging between 0.09 and 0.12 mg/mL, indicating its potential to mitigate oxidative stress in biological systems .
2. Vascular Effects
Research has highlighted the vasorelaxant properties of 7-HC, which are crucial for managing cardiovascular diseases. In hypertensive animal models, 7-HC induced endothelium-independent vasorelaxation by activating potassium channels and modulating calcium influx . This suggests that 7-HCS may contribute to lowering blood pressure and improving vascular health.
3. Renal Protection
A study focusing on the renal effects of 7-HC revealed that it inhibits organic anion transporters (OAT1 and OAT3), which play a role in drug interactions and nephrotoxicity. The compound significantly reduced the renal distribution of nephrotoxic agents like adefovir, highlighting its protective role against drug-induced kidney injury .
The mechanisms through which 7-HCS exerts its biological activities are multifaceted:
- Antioxidant Mechanism : By scavenging free radicals and chelating metal ions, 7-HCS reduces oxidative stress and protects cellular components from damage.
- Vasorelaxation Mechanism : The activation of potassium channels leads to hyperpolarization of vascular smooth muscle cells, resulting in relaxation and reduced vascular resistance .
- Renal Mechanism : The inhibition of OATs by 7-HCS alters the pharmacokinetics of co-administered drugs, thereby enhancing their therapeutic efficacy while minimizing nephrotoxicity .
Case Study 1: Antihypertensive Effects
A controlled study evaluated the antihypertensive effects of 7-HC in spontaneously hypertensive rats (SHR). Administration of varying doses resulted in significant reductions in blood pressure, attributed to its vasorelaxant properties . The study concluded that compounds like 7-HCS could be pivotal in developing new antihypertensive therapies.
Case Study 2: Renal Protective Effects
In another study involving mice treated with nephrotoxic agents, co-administration with 7-HC resulted in decreased renal damage markers compared to control groups. This protective effect was linked to the compound's ability to inhibit OAT-mediated transport of harmful drugs .
Data Summary
Scientific Research Applications
Pharmacological Properties
7-Hydroxy coumarin sulfate exhibits numerous pharmacological activities, making it an important compound in medicinal chemistry. Key applications include:
- Anticancer Activity : Research indicates that 7-hydroxycoumarin and its derivatives possess significant anticancer properties. They have demonstrated cytostatic effects against various human cancer cell lines, including leukemia (HL-60), breast (MCF-7), lung (A549), and kidney (ACHN) cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through modulation of key regulatory proteins like p53 and Bax .
- Cardiovascular Effects : Studies have shown that 7-hydroxycoumarin can induce vasorelaxation, particularly in hypertensive models. It acts through endothelium-independent pathways by activating potassium channels and reducing calcium influx, thus improving vascular relaxation and potentially offering therapeutic benefits for hypertension .
- Antioxidant Properties : The compound exhibits strong antioxidant activity by scavenging reactive oxygen species, which is crucial in protecting cells from oxidative stress. This property is particularly relevant in the context of cancer therapy and cardiovascular diseases .
Metabolism and Drug Interaction
Understanding the metabolism of 7-hydroxycoumarin sulfate is vital for its application in pharmacotherapy:
- Sulfonation Pathway : 7-HCS undergoes sulfonation in the liver, a critical metabolic pathway that enhances its elimination from the body. This process is essential for determining the pharmacokinetics of the compound across different species, highlighting variations in metabolic rates among humans and various animals .
- Organic Anion Transporters : Research has indicated that 7-HCS interacts with organic anion transporters (OAT1 and OAT3), which are crucial for renal drug excretion. It has been shown to inhibit these transporters, affecting the pharmacokinetics of co-administered drugs like furosemide, thereby enhancing systemic exposure while decreasing renal toxicity .
Case Studies and Experimental Findings
Several studies have documented the effects and mechanisms of action of 7-hydroxycoumarin sulfate:
Properties
CAS No. |
1135316-80-1 |
---|---|
Molecular Formula |
C9H5KO6S |
Molecular Weight |
285.33 g/mol |
IUPAC Name |
potassium;(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl) sulfate |
InChI |
InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1D,2D,3D,4D,5D; |
InChI Key |
SVUZPRLQAASRKC-GWVWGMRQSA-M |
SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |
Pictograms |
Irritant |
Synonyms |
7-hydroxycoumarin sulfate ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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